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molecular formula C14H12O3 B2902496 Methyl 3-(naphthalen-1-yl)-3-oxopropanoate CAS No. 226931-47-1

Methyl 3-(naphthalen-1-yl)-3-oxopropanoate

Cat. No. B2902496
M. Wt: 228.247
InChI Key: XCZRXPQKBYZZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06472526B1

Procedure details

10.2 g (59.9 mmol) of 1-acetonaphthone and 4.8 g (60% in mineral oi, 120 mmol) of sodium hydride were added to 100 ml of dimethylcarbonate and the mixture was refluxed for 24 hours. The solvent was removed under reduced pressure, 100 ml of 1N aqueous HCl solution was added to the residue, and the resulting mixture was extracted with 100 ml of ethyl acetate. The organic layer was washed with water(100 ml×3), dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography(eluent: n-hexane/ethyl acetate=90/10, v/v) to give 10.0 g (43.3 mmol, Yield 73%) of the title compound.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1)=[O:3].[H-].[Na+].[CH3:16][O:17][C:18](=O)[O:19]C>CCCCCC.C(OCC)(=O)C>[C:4]1([C:2](=[O:3])[CH2:1][C:18]([O:17][CH3:16])=[O:19])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
CC(=O)C1=CC=CC2=CC=CC=C21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
COC(OC)=O
Step Two
Name
n-hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, 100 ml of 1N aqueous HCl solution
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with 100 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water(100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.3 mmol
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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